4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the design of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The exact synthesis process for “4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid” is not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis of Fused Pyrazolo-Thiazoles and Pyrazolo-Thiazines
This compound is used in the synthesis of fused pyrazolo-thiazoles and pyrazolo-thiazines . The process involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa .
Development of Antitumor Agents
The combination of thiazines and thiazoles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
Antimicrobial Activity
New dihydropyrazolo-pyrimidine derivatives have been synthesized and screened for antibacterial and antifungal activity . The compounds have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against various fungi .
Biological Activity
The core pyrazolo-pyrimidine moiety in the compound contributes to its biological activity . Compounds with this structure have been found to possess good biological activity, leading to moderate to good results in biological screenings .
Drug Development
Compounds containing the pyrazole core structure, such as this one, have been used in the development of various drugs . These drugs have a range of biological activities, including anti-inflammatory, antiobesity, antipsychotic, analgesic, H2-receptor agonist, and antidepressant effects .
Anticancer Activity
Some newly synthesized compounds containing the pyrazolo-pyrimidine structure have been evaluated for their in vitro cytotoxic activity against the human breast cell line (MCF7) .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . By inhibiting CDK2, 4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid can potentially disrupt the normal progression of the cell cycle .
Mode of Action
4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the disruption of normal cell proliferation, potentially leading to cell death .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
4-oxo-2,5-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-2-3(6(12)13)9-10-4(2)7-1-8-5/h1H,(H,12,13)(H2,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHQMHIXPQFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
CAS RN |
864872-01-5 |
Source
|
Record name | 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.